![molecular formula C20H18N2O2 B2575745 N-[3-(ベンジルオキシ)ピリジン-2-イル]-4-メチルベンズアミド CAS No. 491867-71-1](/img/structure/B2575745.png)
N-[3-(ベンジルオキシ)ピリジン-2-イル]-4-メチルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group attached to a pyridine ring, which is further connected to a methylbenzamide moiety
科学的研究の応用
N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group on the pyridine ring. This can be achieved through a nucleophilic substitution reaction where a benzyloxy halide reacts with a pyridine derivative under basic conditions.
Amidation Reaction: The next step involves the formation of the amide bond. This can be achieved by reacting the benzyloxy-substituted pyridine with 4-methylbenzoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
作用機序
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can mimic the structure of natural ligands, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
類似化合物との比較
Similar Compounds
- N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide
- N-(pyridin-2-yl)amides
- 3-(benzyloxy)pyridin-2-amine
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide is unique due to the presence of both the benzyloxy group and the 4-methylbenzamide moiety. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-9-11-17(12-10-15)20(23)22-19-18(8-5-13-21-19)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRHHTXHWIGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)
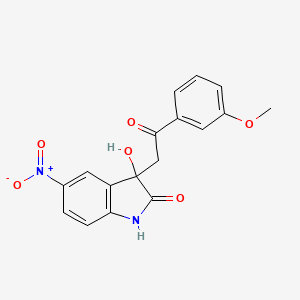
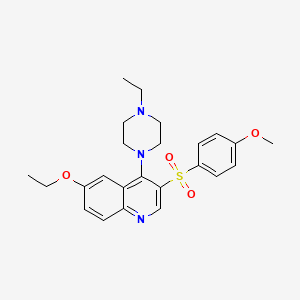
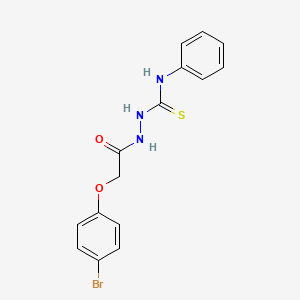
![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2575673.png)
![4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE](/img/structure/B2575675.png)
![3-Fluoro-8-(2-methyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2575676.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2575678.png)
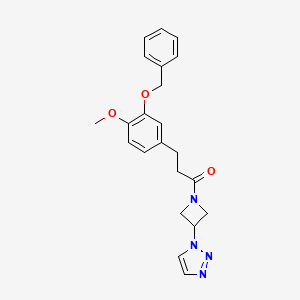


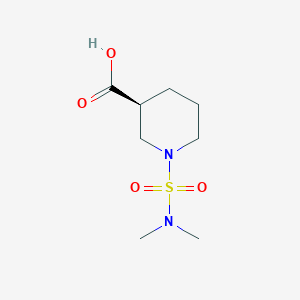
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2575685.png)
